![molecular formula C9H10N2O B1588449 5-Ethoxyimidazo[1,2-a]pyridine CAS No. 3323-80-6](/img/structure/B1588449.png)
5-Ethoxyimidazo[1,2-a]pyridine
Overview
Description
“5-Ethoxyimidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are significant structural components of a large number of agrochemicals and pharmaceuticals . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized for their unique chemical structure and versatility, as well as their optical behaviors .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been found to undergo a variety of chemical reactions. Recent developments in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Scientific Research Applications
Anticancer Activity
5-Ethoxyimidazo[1,2-a]pyridine: derivatives have shown promising results as potential anticancer agents. Studies have demonstrated that these compounds can be synthesized with various functional groups that exhibit significant antiproliferative potential against breast cancer cells . For instance, compounds with N-acylhydrazone linked to the imidazo[1,2-a]pyridine core have been evaluated and found to inhibit the growth of cancer cell lines effectively .
Central Nervous System Agents
The imidazo[1,2-a]pyridine scaffold is integral in medicinal chemistry due to its broad range of biological activities. It has been used to develop drugs that act as GABA_A receptor positive allosteric modulators, which are crucial for treating various central nervous system disorders . This includes the development of sedatives and hypnotics that can help manage sleep disorders.
Anti-Inflammatory and Analgesic Drugs
Compounds containing the imidazo[1,2-a]pyridine core have been found to possess anti-inflammatory properties. This makes them suitable candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics . These drugs can potentially treat conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antibacterial Agents
The wide range of pharmacological activities of imidazo[1,2-a]pyridine derivatives also extends to antimicrobial and antibacterial effects. These compounds can be designed to target specific pathogens, offering a new avenue for treating infections that are resistant to current antibiotics .
Proton Pump Inhibitors
Imidazo[1,2-a]pyridine derivatives have been explored as proton pump inhibitors (PPIs). PPIs are a class of drugs that reduce stomach acid production and are commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Aromatase Inhibitors
Aromatase inhibitors are drugs that are used to treat breast cancer by inhibiting the enzyme aromatase, which is involved in estrogen production. Imidazo[1,2-a]pyridine derivatives have been identified as potential aromatase inhibitors, which could lead to new treatments for hormone-dependent cancers .
Mechanism of Action
Future Directions
Imidazo[1,2-a]pyridines have attracted growing attention due to their wide range of applications in medicinal chemistry . They have great potential in several research areas, from materials science to the pharmaceutical field . The synthesis of imidazo[1,2-a]pyridine has been a subject of intense research, and many promising innovations have been reported in different technological applications .
properties
IUPAC Name |
5-ethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-5-3-4-8-10-6-7-11(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADIXRDXGKYGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=NC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413926 | |
Record name | 5-ethoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyimidazo[1,2-a]pyridine | |
CAS RN |
3323-80-6 | |
Record name | 5-ethoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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